Lenalidomide-acetamido-O-PEG1-OH
Description
Lenalidomide-acetamido-O-PEG1-OH is a synthetic derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD) used in oncology and hematology. The compound incorporates a polyethylene glycol (PEG1) linker with a terminal hydroxyl (-OH) group, which enhances solubility and facilitates conjugation to other molecules, such as E3 ubiquitin ligase ligands in proteolysis-targeting chimeras (PROTACs) .
Key structural features include:
- Core Structure: Retains lenalidomide’s isoindolinone and piperidine-2,6-dione moieties, critical for cereblon (CRBN)-mediated protein degradation .
- Modifications: The acetamido group bridges the lenalidomide core to the PEG1-OH linker, enabling controlled conjugation while preserving pharmacological activity.
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-hydroxyethoxy)acetamide |
InChI |
InChI=1S/C17H19N3O6/c21-6-7-26-9-15(23)18-12-3-1-2-10-11(12)8-20(17(10)25)13-4-5-14(22)19-16(13)24/h1-3,13,21H,4-9H2,(H,18,23)(H,19,22,24) |
InChI Key |
KVBHSWOTZWWTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-PEG1-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione . The PEG linker is then attached to the lenalidomide molecule through an acetamido group. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (NEt3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques like chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG1-OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino or hydroxyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability
Mechanism of Action
The mechanism of action of lenalidomide-acetamido-O-PEG1-OH involves modulation of the immune system and inhibition of angiogenesis. The compound binds to the cereblon protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. These proteins are transcription factors that play a crucial role in the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lenalidomide-acetamido-O-PEG1-OH belongs to a class of PEGylated lenalidomide derivatives designed for targeted protein degradation. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of Lenalidomide and PEGylated Derivatives
*Estimated based on structural analogs; †Approximated from PEG chain contributions.
Key Findings:
PEG Length and Solubility :
- Shorter PEG chains (e.g., PEG1 in this compound) reduce steric hindrance compared to longer variants (e.g., PEG4 in Thalidomide-PEG4-COOH), favoring efficient binding to CRBN . However, longer PEGs improve aqueous solubility, as seen in Thalidomide-PEG4-COOH .
Terminal Functional Groups :
- The -OH group in this compound supports etherification or esterification, whereas propargyl (in Lenalidomide-acetamido-O-PEG1-propargyl) enables click chemistry for rapid bioconjugation . Carboxylic acid (-COOH) terminals (e.g., Thalidomide-PEG4-COOH) are ideal for amide bond formation with amines .
Stability and Storage: PEGylation generally enhances stability compared to non-PEGylated lenalidomide, which requires stringent -20°C storage . Most PEGylated derivatives are stable at refrigerated (2–8°C) or room temperature, depending on terminal group reactivity .
Pharmacological Applications :
- This compound is tailored for PROTACs, leveraging its -OH group for covalent attachment to E3 ligase ligands. In contrast, Thalidomide-PEG4-COOH is used in antibody-drug conjugates (ADCs) due to its compatibility with amine-rich biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
